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Compound of Interest

Compound Name: n-Boc-5-hydroxyanthranilic acid

Cat. No.: B1271404 Get Quote

An In-Depth Technical Guide to the Spectroscopic Characterization of N-Boc-5-
hydroxyanthranilic Acid

Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic data for N-Boc-5-
hydroxyanthranilic acid (C₁₂H₁₅NO₅), a key intermediate in the synthesis of various

pharmaceutical compounds and complex organic molecules.[1][2] Understanding its spectral

signature is paramount for reaction monitoring, quality control, and structural verification in

research and drug development. This document delves into the Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering field-proven insights into the

interpretation and causality behind the spectral features.

Compound Overview and Structure
N-Boc-5-hydroxyanthranilic acid is a derivative of 5-hydroxyanthranilic acid, where the amino

group is protected by a tert-butoxycarbonyl (Boc) group. This protection strategy is fundamental

in organic synthesis to prevent the nucleophilic amino group from participating in undesired

side reactions, thereby directing reactivity to other sites on the molecule.

Key Properties:

Molecular Formula: C₁₂H₁₅NO₅[1]
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Molecular Weight: 253.25 g/mol [2]

CAS Number: 244765-00-2[1]

IUPAC Name: 5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid[1]

Caption: Molecular Structure of N-Boc-5-hydroxyanthranilic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. For N-Boc-5-hydroxyanthranilic acid, spectra are typically recorded in

deuterated dimethyl sulfoxide (DMSO-d₆), which capably dissolves the compound and allows

for the observation of exchangeable protons (NH, OH, and COOH).

¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons and

their connectivity. The introduction of the Boc group significantly alters the spectrum compared

to the parent 5-hydroxyanthranilic acid.

Causality Behind Signal Assignment:

Boc Group Protons: The nine equivalent protons of the tert-butyl group appear as a sharp,

intense singlet, a hallmark of the Boc protecting group. Its upfield chemical shift (~1.47 ppm)

is due to the strong shielding effect in an aliphatic environment, distant from any electron-

withdrawing groups.

Aromatic Protons: The aromatic region shows three distinct signals. Based on the complete

spectral assignment of the parent compound, 5-hydroxyanthranilic acid, we can predict the

shifts for the N-Boc derivative.[3][4] The proton ortho to the carboxylic acid (H-3) is expected

to be the most downfield. The NHBoc group is bulky and electronically different from the NH₂

group, influencing the chemical shifts of adjacent protons.

Exchangeable Protons: The spectrum will show four broad singlets corresponding to the

carboxylic acid proton (-COOH), the phenolic proton (-OH), and the carbamate proton (-NH).

Their chemical shifts can vary with concentration and temperature.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.scbt.com/p/n-boc-5-hydroxyanthranilic-acid-244765-00-2
https://pubchem.ncbi.nlm.nih.gov/compound/2757220
https://pubchem.ncbi.nlm.nih.gov/compound/2757220
https://www.benchchem.com/product/b1271404?utm_src=pdf-body
https://www.benchchem.com/product/b1271404?utm_src=pdf-body
https://scispace.com/pdf/complete-assignment-of-1h-and-13c-nmr-spectra-of-anthranilic-1cocnm1htr.pdf
https://www.researchgate.net/publication/298805956_Complete_assignment_of_1H-_and_13C-NMR_spectra_of_anthranilic_acid_and_its_hydroxy_derivatives_and_salicylic_acid_and_its_amino_derivatives
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1271404?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~11.5 - 13.0 br s 1H -COOH

Highly
deshielded
acidic proton,
hydrogen-
bonded.

~9.50 br s 1H Ar-OH

Phenolic proton,

deshielded by

the aromatic ring.

~8.80 br s 1H -NH-Boc

Carbamate

proton,

deshielded by

the adjacent

carbonyl.

~7.60 d 1H H-6
ortho to the

NHBoc group.

~7.35 d 1H H-3
ortho to the

COOH group.

~6.95 dd 1H H-4
ortho to H-3 and

meta to H-6.

| 1.47 | s | 9H | -C(CH₃)₃ | Highly shielded, equivalent methyl protons of the Boc group. |

br s = broad singlet, s = singlet, d = doublet, dd = doublet of doublets.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.

Causality Behind Signal Assignment:
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Boc Group Carbons: The Boc group introduces three distinct carbon signals: the carbonyl

carbon of the carbamate group (~153 ppm), the quaternary carbon of the tert-butyl group

(~80 ppm), and the three equivalent methyl carbons (~28 ppm).

Aromatic Carbons: Six signals are expected for the aromatic ring. The carbons directly

attached to oxygen and nitrogen (C-2, C-5) are shifted significantly downfield. The

assignments are based on detailed 2D-NMR studies of the parent compound and predictable

substituent effects.[4][5]

Carboxylic Carbon: The carboxylic acid carbonyl carbon appears at the most downfield

position (~170 ppm).

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment Rationale

~169.5 -COOH Carboxylic acid carbonyl.

~152.9 -NH-C=O
Carbamate carbonyl of the Boc

group.

~145.0 C-5
Aromatic carbon attached to

the hydroxyl group.

~141.0 C-2
Aromatic carbon attached to

the NHBoc group.

~123.0 C-4 Aromatic CH.

~117.5 C-6 Aromatic CH.

~114.5 C-3 Aromatic CH.

~110.0 C-1
Aromatic carbon attached to

the COOH group.

~79.8 -C(CH₃)₃
Quaternary carbon of the Boc

group.

| ~28.1 | -C(CH₃)₃ | Methyl carbons of the Boc group. |
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Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on

their characteristic vibrational frequencies.

Causality Behind Absorption Bands: The IR spectrum is a composite of vibrations from all

functional groups. The broad band above 3000 cm⁻¹ is a key feature, resulting from the

overlapping O-H stretching vibrations of the carboxylic acid and the phenolic hydroxyl group.

The presence of two distinct carbonyl peaks is crucial for confirming the structure: one for the

carboxylic acid and one for the carbamate of the Boc group.

Table 3: Characteristic IR Absorption Bands

Frequency Range (cm⁻¹) Vibration Type Functional Group

3500 - 3300 N-H Stretch Carbamate (-NH-Boc)

3300 - 2500 (broad) O-H Stretch Carboxylic Acid & Phenol

~1710 C=O Stretch Carboxylic Acid (-COOH)

~1685 C=O Stretch Carbamate (-NH-C=O)

1600 - 1450 C=C Stretch Aromatic Ring

| ~1250, ~1160 | C-O Stretch | Carbamate, Acid, Phenol |

Data inferred from spectra of similar compounds like N-Boc-glycine and 5-hydroxyanthranilic

acid.[6][7]

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule

and its fragments, confirming the molecular weight and offering structural clues through

fragmentation patterns. Electron Impact (EI) or Electrospray Ionization (ESI) can be used. ESI

is a softer technique, often showing a prominent molecular ion peak ([M-H]⁻ in negative mode

or [M+H]⁺ in positive mode).

Molecular Ion:
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Calculated Exact Mass: 253.09502 Da[1]

Expected [M-H]⁻ (ESI Negative): 252.0872 m/z

Expected [M+H]⁺ (ESI Positive): 254.1028 m/z

Fragmentation Analysis (Self-Validating Protocol): The fragmentation pattern provides a

structural fingerprint. The Boc group is notoriously labile in the mass spectrometer, making its

fragmentation a primary and reliable diagnostic tool. The loss of stable, neutral molecules like

isobutylene and carbon dioxide is thermodynamically favored and results in prominent

fragment ions.

N-Boc-5-hydroxyanthranilic acid
[M-H]⁻

m/z = 252.1

Loss of isobutylene
m/z = 196.0

- C₄H₈ (56 Da)

Loss of Boc group
m/z = 152.0

- C₅H₈O₂ (100 Da)

Loss of COOH
m/z = 207.1

- COOH (45 Da)

Loss of CO₂ from F1
m/z = 152.0

- CO₂ (44 Da)

Loss of CO₂

m/z = 152.0
5-hydroxyanthranilic acid anion

m/z = 152.0

Click to download full resolution via product page

Caption: Predicted ESI⁻ Fragmentation Pathway for N-Boc-5-hydroxyanthranilic acid.

Table 4: Major Predicted Mass Fragments (ESI Negative Mode)
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m/z (Predicted) Fragment Loss Resulting Structure

252.1 [M-H]⁻
Deprotonated molecular
ion

208.1 - CO₂
Loss of carbon dioxide from

the carboxylic acid

196.0 - C₄H₈ (isobutylene)
Loss of isobutylene from the

Boc group

152.0 - C₅H₈O₂ (Boc group)

Complete loss of the Boc

group, yielding 5-

hydroxyanthranilate

| 152.0 | - C₄H₈ and - CO₂ | Stepwise loss of isobutylene then carbon dioxide |

Experimental Methodologies
The following are generalized, field-proven protocols for acquiring high-quality spectroscopic

data for compounds like N-Boc-5-hydroxyanthranilic acid.

NMR Spectroscopy Protocol
Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.6 mL of

DMSO-d₆ in a standard 5 mm NMR tube.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a

broadband probe.

¹H NMR Acquisition:

Tune and shim the probe for optimal resolution.

Acquire the spectrum at 25 °C.

Use a 30-degree pulse angle with a 1-second relaxation delay.

Accumulate 16-32 scans for a good signal-to-noise ratio.
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¹³C NMR Acquisition:

Acquire a proton-decoupled spectrum.

Use a 45-degree pulse angle with a 2-second relaxation delay.

Accumulate 1024 or more scans, as ¹³C has low natural abundance.

Data Processing: Apply Fourier transform, phase correction, and baseline correction.

Reference the spectra to the residual DMSO solvent peak (δ = 2.50 ppm for ¹H, δ = 39.52

ppm for ¹³C).

FTIR Spectroscopy Protocol
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal

of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact using the pressure

clamp. This method is fast and requires minimal sample preparation.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Acquisition:

Record a background spectrum of the clean, empty ATR crystal.

Record the sample spectrum.

Typically scan from 4000 to 400 cm⁻¹.

Co-add 16-32 scans for a high-quality spectrum.

Data Processing: The instrument software automatically performs a background subtraction.

LC-MS Protocol
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable

solvent like methanol or acetonitrile.

Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system coupled to

a mass spectrometer with an ESI source (e.g., a Q-TOF or Orbitrap for high resolution).
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Chromatography (for purity analysis):

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1%

formic acid (B).

Flow Rate: 0.3 mL/min.

Mass Spectrometry:

Ionization Mode: Run in both positive and negative ESI modes to maximize information.

Analysis: Perform a full scan analysis (e.g., m/z 50-500) to find the molecular ion.

MS/MS: Perform tandem MS (MS/MS) on the parent ion (m/z 252.1 or 254.1) to induce

fragmentation and confirm the structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [spectroscopic data (NMR, IR, MS) of n-Boc-5-
hydroxyanthranilic acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1271404#spectroscopic-data-nmr-ir-ms-of-n-boc-5-
hydroxyanthranilic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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